Ethylamine hydrochloride

Catalog No.
S589252
CAS No.
557-66-4
M.F
C2H8ClN
M. Wt
81.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylamine hydrochloride

CAS Number

557-66-4

Product Name

Ethylamine hydrochloride

IUPAC Name

ethanamine;hydrochloride

Molecular Formula

C2H8ClN

Molecular Weight

81.54 g/mol

InChI

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H

InChI Key

XWBDWHCCBGMXKG-UHFFFAOYSA-N

SMILES

CCN.Cl

Synonyms

ethylamine, ethylamine hydrobromide, ethylamine hydrochloride, ethylamine, 14C-labeled

Canonical SMILES

CC[NH3+].[Cl-]

Reagent and Catalyst:

  • Organic synthesis: Ethylamine hydrochloride acts as a crucial building block for synthesizing various organic compounds, including pharmaceuticals, pesticides, and dyes []. It participates in reactions like alkylation and acylation, contributing an ethyl group to the target molecule.
  • Polymer synthesis: This compound serves as a catalyst in specific polymerization reactions, facilitating the formation of desired polymer chains.

Biochemical Research:

  • Enzyme studies: Ethylamine hydrochloride plays a role in studying enzyme kinetics and mechanisms. It can act as a substrate analog, mimicking the natural substrate of an enzyme and providing insights into its activity and binding properties.
  • Protein folding: Researchers utilize ethylamine hydrochloride to investigate protein folding processes. By adjusting the solution's pH with this salt, they can induce different protein conformations and analyze their stability and function [].

Other Applications:

  • Preparation of buffers: Ethylamine hydrochloride can be used to prepare buffer solutions with specific pH ranges for various research applications, such as maintaining enzyme activity or controlling reaction conditions.
  • Study of neurotransmitters: While not directly acting as a neurotransmitter itself, ethylamine hydrochloride can be employed in research related to these signaling molecules in the nervous system.

Ethylamine hydrochloride is an organic compound with the chemical formula C₂H₇N·HCl. It appears as a white crystalline solid, highly soluble in water, and has a strong ammonia-like odor. Ethylamine itself is a primary amine, characterized by its nucleophilic properties and basicity. Ethylamine hydrochloride is formed when ethylamine reacts with hydrochloric acid, resulting in the protonation of the amine group, which enhances its solubility in aqueous solutions .

Ethylamine hydrochloride presents several safety concerns that need to be considered in research settings:

  • Toxicity: Ethylamine hydrochloride is considered moderately toxic and can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation [4].
  • Flammability: While not readily flammable, ethylamine hydrochloride can combust if exposed to high temperatures or strong oxidizers [4].
  • Reactivity: It can react violently with strong bases and strong oxidizers [4].

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling ethylamine hydrochloride.
  • Consult the safety data sheet (SDS) for detailed information on handling, storage, and disposal procedures.

Data Source:

  • Sigma-Aldrich. (n.d.). Ethylamine 98% [CAS 557-66-4]. Retrieved from
  • Beck, M. E., & Brown, T. L. (2007). Synthesis of N-triethylborazine from ethylamine hydrochloride. Inorganic Chemistry, 46(16), 6423-6425.
  • Thermo Fisher Scientific. (n.d.). Ethylamine hydrochloride, 99%. Retrieved from
  • National Center for Biotechnology Information. (n.d.). Ethylamine Hydrochloride. PubChem Compound Summary for CID 6249, PubChem
Typical of primary amines. Some notable reactions include:

  • Acylation: Ethylamine reacts with acyl chlorides to form N-ethylamides. For instance, when ethylamine reacts with ethanoyl chloride, it produces N-ethylethanamide and ethylammonium chloride:
    C2H5NH2+HClC2H5NH3Cl\text{C}_2\text{H}_5\text{NH}_2+\text{HCl}\rightarrow \text{C}_2\text{H}_5\text{NH}_3\text{Cl}
    This reaction involves a nucleophilic attack on the carbonyl carbon of the acyl chloride .
  • Oxidation: Ethylamine can be oxidized to form acetaldehyde using strong oxidizers like potassium permanganate .
  • Formation of Salts: Ethylamine hydrochloride can react with bases to regenerate ethylamine and form salt compounds .

Ethylamine hydrochloride exhibits several biological activities due to its structure as a primary amine. It acts as a precursor for various pharmaceuticals and agrochemicals. Its basicity allows it to interact with biological systems, influencing neurotransmitter pathways. Additionally, compounds derived from ethylamine are known to have effects on NMDA receptors, similar to those of recreational drugs such as ketamine and phencyclidine .

Ethylamine can be synthesized through several methods:

  • Ammonolysis of Ethanol: Ethanol reacts with ammonia in the presence of an oxide catalyst:
    C2H5OH+NH3C2H5NH2+H2O\text{C}_2\text{H}_5\text{OH}+\text{NH}_3\rightarrow \text{C}_2\text{H}_5\text{NH}_2+\text{H}_2\text{O}
  • Reductive Amination: Acetaldehyde can be reacted with ammonia and hydrogen:
    C2H4O+NH3+H2C2H5NH2+H2O\text{C}_2\text{H}_4\text{O}+\text{NH}_3+\text{H}_2\rightarrow \text{C}_2\text{H}_5\text{NH}_2+\text{H}_2\text{O}
  • Nucleophilic Substitution: Haloethanes can react with ammonia in the presence of a strong base:
    C2H5Cl+NH3+KOHC2H5NH2+KCl+H2O\text{C}_2\text{H}_5\text{Cl}+\text{NH}_3+\text{KOH}\rightarrow \text{C}_2\text{H}_5\text{NH}_2+\text{KCl}+\text{H}_2\text{O}

These methods yield ethylamine, which can then be converted to its hydrochloride salt by reacting it with hydrochloric acid .

Ethylamine hydrochloride has various applications, including:

  • Pharmaceuticals: It serves as a precursor for the synthesis of numerous drugs and agrochemicals, including herbicides like atrazine and simazine.
  • Industrial Chemicals: Utilized in the production of rubber products and as an intermediate in chemical synthesis.
  • Research: Employed in laboratories for synthesizing compounds related to anesthetics and other pharmacologically active substances .

Studies have shown that ethylamine hydrochloride interacts with various biological systems, particularly concerning its role as a neurotransmitter precursor. Its derivatives have been investigated for their effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound's ability to form salts enhances its solubility and bioavailability, making it useful in pharmacological applications .

Several compounds share structural similarities with ethylamine hydrochloride. Here are some notable examples:

CompoundStructureUnique Features
MethylamineCH₃NH₂Smaller size; used in different industrial processes.
PropylamineC₃H₇NH₂Longer alkane chain; different reactivity profile.
ButylamineC₄H₉NH₂More hydrophobic; used in rubber production.
Dimethylamine(CH₃)₂NHTertiary amine; different steric hindrance effects.

Ethylamine hydrochloride is unique due to its specific reactivity patterns and applications in drug synthesis compared to these other amines .

Melting Point

109.5 °C

UNII

70CJ09IE3A

Related CAS

75-04-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

557-66-4

Wikipedia

Ethylamine hydrochloride

General Manufacturing Information

Ethanamine, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

Characterization of l-Theanine Hydrolase

Xiumin Fu, Sihua Cheng, Yinyin Liao, Xinlan Xu, Xinchao Wang, Xinyuan Hao, Ping Xu, Fang Dong, Ziyin Yang
PMID: 32866009   DOI: 10.1021/acs.jafc.0c01796

Abstract

l-Theanine has a significant role in the taste of tea (
) infusions. Our previous research indicated that the lower l-theanine metabolism in ethylamine and l-glutamate is a key factor that explains the higher content of l-theanine in albino tea with yellow or white leaves, compared with that of normal tea with green leaves. However, the specific genes encoding l-theanine hydrolase in tea remains unknown. In this study,
was cloned together with the homologous
gene and the recombinant protein was shown to catalyze l-theanine hydrolysis into ethylamine and l-glutamate
. There were higher
transcript levels in leaf tissue and lower transcripts in the types of albino (yellow leaf) teas compared with green controls. The subcellular location of ethylamine in tea leaves was shown to be in the mitochondria and peroxisome using a nonaqueous fractionation method. This study identified the l-theanine hydrolase gene and subcellular distribution of ethylamine in tea leaves, which improves our understanding of the l-theanine metabolism and the mechanism of differential accumulation of l-theanine among tea varieties.


γ-Glutamyltranspeptidase from Bacillus amyloliquefaciens: transpeptidation activity enhancement and L-theanine production

Zelong Li, Runtao Zhu, Yongqi Liu, Jiaqi Li, Haofeng Gao, Nan Hu
PMID: 32912696   DOI: 10.1016/j.enzmictec.2020.109644

Abstract

L-theanine, a unique amino acid in green tea with health benefits, can be enzymatically synthesized by γ-glutamyltranspeptidase (γ-GT; EC 2.3.2.2). Here, a salt-tolerant γ-glutamyltranspeptidase from a marine bacterium Bacillus amyloliquefaciens was expressed in Escherichia. coli BL21 (DE3) and was shown to be optimally active at 55 °C, pH 8.5 and alkali stable. A mutant, with higher transpeptidation activity, was obtained following two rounds of directed evolution using error-prone PCR and site-saturation mutagenesis. The mutation increased the ratio of transpeptidation to hydrolysis from 1.6 to 35.6. Additionally, Kinetic analysis exhibited 17.5% decrease of K
, 13.0-fold increase of K
, and 16.3-fold increase of K
/K
in mutant V319A/S437 G versus the wild-type. The 3-D modelling analysis revealed a tighter binding pocket in mutant V319A/S437 G. The frequency of hydrogen bond between donor substrate and two residues in the catalytic pocket (Gly437 and Thr375) was enhanced, which stabilized the ligand binding and thus improved the catalytic efficiency. The optimal conditions for the biocatalytic synthesis were determined as pH 10.0, 20 μg mL
BaGT, 200 mM L-glutamine, 2 M ethylamine, and a reaction time of 5 h. The V319A/S437 G mutant was shown to increase the percentage yield of L-theanine from 58% to 83%. These results indicate the great potential of V319A/S437 G in L-theanine production after further study.


Determination of atmospheric amines at Seoul, South Korea via gas chromatography/tandem mass spectrometry

Na Rae Choi, Ji Yi Lee, Yun Gyong Ahn, Yong Pyo Kim
PMID: 32947676   DOI: 10.1016/j.chemosphere.2020.127367

Abstract

Due to their important roles in salt-producing acid-base reactions, new particle formation (NPF), and as precursors in secondary organic aerosol (SOA) producing reactions, the atmospheric concentrations of particulate volatile amines (dimethylamine (DMA), ethylamine, diethylamine (DEA), propylamine, and butylamine) at Seoul were analyzed and evaluated. To quantify the presence of volatile amines in particulate matter with aerodynamic diameters less than or equal to a nominal 2.5 μm (PM
), an efficient and rapid analytical method based on in-matrix ethyl chloroformate (ECF) derivatization followed by headspace solid-phase microextraction (HS-SPME) was developed and validated using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) mode. The annual mean concentration of the total 5 target amines was 5.56±2.76 ng/m
and the seasonal difference was small. The concentrations of particulate amines measured in this study were lower than those observed in Zongludak, Turkey, Nanjing, China, and Jeju, Korea but slightly higher than that reported in Kobe, Japan. The concentrations of the nitrosamines (nitrosodimethylamine (NDMA) and nitrosodiethylamine (NDEA)), and of the nitramines (dimethylnitramine (DMN) and diethylnitramine (DEN)) measured along with those of the target amines were used in a simple linear regression analysis. It indicates the contribution of DMA to the formation of NDMA in all seasons (except the fall) and DEA to the formation of NDEA in the summer, while DMA and DEA did not significantly contribute to the formation of nitramines.


Production of l-Theanine by Escherichia coli in the Absence of Supplemental Ethylamine

Ryota Hagihara, Shoto Ohno, Mikiro Hayashi, Kazuhiko Tabata, Hirofumi Endo
PMID: 33741612   DOI: 10.1128/AEM.00031-21

Abstract

l-Theanine is a nonproteinogenic amino acid present almost exclusively in tea plants and is beneficial for human health. For industrial production, l-theanine is enzymatically or chemically synthesized from glutamine/glutamate (or a glutamine/glutamate derivative) and ethylamine. Ethylamine is extremely flammable and toxic, which complicates and increases the cost of operational procedures. To solve these problems, we developed an artificial biosynthetic pathway to produce l-theanine in the absence of supplemental ethylamine. For this purpose, we identified and selected a novel transaminase (NCBI:protein accession number AAN70747) from
KT2440, which catalyzes the transamination of acetaldehyde to produce ethylamine, as well as γ-glutamylmethylamide synthetase (NCBI:protein accession number AAY37316) from
pv. syringae B728a, which catalyzes the condensation of l-glutamate and ethylamine to produce l-theanine. Expressing these genes in
W3110S3GK and enhancing the production capacity of acetaldehyde and l-alanine achieved successful production of l-theanine without ethylamine supplementation. Furthermore, the deletion of
, which encodes γ-glutamyltranspeptidase (EC 2.3.2.2), achieved large-scale production of l-theanine by attenuating its decomposition. We show that an alanine decarboxylase-utilizing pathway represents a promising route for the fermentative production of l-theanine. Our study reports efficient methods to produce l-theanine in the absence of supplemental ethylamine.
l-Theanine is widely used in food additives and dietary supplements. Industrial production of l-theanine uses the toxic and highly flammable precursor ethylamine, raising production costs. In this study, we used
to engineer two biosynthetic pathways that produce l-theanine from glucose and ammonia in the absence of supplemental ethylamine. This study establishes a foundation for safely and economically producing l-theanine.


Activation of Ligand Reaction on an Iron Complex: H/D Exchange Reaction of a Low-Spin Bis[2-(Pyridylmethylidene)-1-(2-pyridyl)methylamine]iron(II) Complex

Masanori Imai, Koichi Kato, Yoshihiro Yamaguchi, Mikako Fujita, Masami Otsuka, Hiromasa Kurosaki
PMID: 32741911   DOI: 10.1248/cpb.c20-00383

Abstract

With the aim of shedding some light on the still scarcely investigated mechanism of transformation of imines in metal complexes, this study describes the investigation of the hydrogen-deuterium (H/D) exchange reaction of a bis[2-(pyridylmethylidene)-1-(2-pyridylmethylamine]iron(II) complex ([Fe(PMAP)
]
), following our previous work on a low-spin iron(II) complex bearing two molecules of S-2-pyridylmethylidene-1-(2-pyridyl)ethylamine. This complex has been proven to undergo successive transiminations in acetonitrile, yielding a bis[1-(2-pyridyl)ethylidene-2-pyridylmethylamine]iron(II) complex. In the analogous [Fe(PMAP)
]
complex, a 1,3-hydrogen rearrangement occurs in a 10% deuterium oxide-acetonitrile-d
(D
O-CD
CN) solution. The H/D exchange reaction of [Fe(PMAP)
]
was examined in the presence of various concentrations of 2,6-dimethylpyridine as a base in a 10% D
O-CD
CN solution at 45 °C, and the reaction mechanism was investigated.


Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities

Yan Zhong, Yarong Gao, Yi Xu, Changyong Qi, Bin Wu
PMID: 32583520   DOI: 10.1002/cbdv.202000431

Abstract

A series of aryloxyethylamine derivatives were designed, synthesized and evaluated for their biological activity. Their structures were confirmed by
H-NMR,
C-NMR, FT-IR and HR-ESI-MS. The preliminary screening of neuroprotection of compounds in vitro was detected by MTT, and the anti-ischemic activity in vivo was tested using bilateral common carotid artery occlusion in mice. Most of these compounds showed potential neuroprotective effects against the glutamate-induced cell death in differentiated rat pheochromocytoma cells (PC12 cells), especially for (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone, {1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone, (4-bromophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone, {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone, (4-chlorophenyl)(1-{2-[(naphthalen-2-yl)oxy]ethyl}piperidin-4-yl)methanone, (4-chlorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone and {1-[2-(4-bromophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone, which exhibited potent protection of PC12 cells at three doses (0.1, 1.0, 10 μM). Compounds (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone, (4-fluorophenyl){1-[2-(naphthalen-2-yloxy)ethyl]piperidin-4-yl}methanone, {1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone and {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone possessed the significant prolongation of the survival time of mice subjected to acute cerebral ischemia and decreased the mortality rate at all five doses tested (200, 100, 50, 25, 12.5 mg/kg) and had significant neuroprotective activity. In addition, (4-fluorophenyl){1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}methanone, {1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone and {1-[2-(4-chlorophenoxy)ethyl]piperidin-4-yl}(4-chlorophenyl)methanone possessed outstanding neuroprotection in vitro and in vivo. These compounds can be used as a promising neuroprotective agents for future development of new anti-ischemic stroke agents. Basic structure-activity relationships are also presented.


Editorial overview: Biocatalysis and biotransformations

Dominic J Campopiano, Jason Micklefield
PMID: 32418598   DOI: 10.1016/j.cbpa.2020.04.019

Abstract




Reinventing the nutraceutical value of gluten: The case of l-theanine-gluten as a potential alternative to the gluten exclusion diet in celiac disease

Miguel Ribeiro, Sandra Lopes, Stefania Picascia, Carmen Gianfrani, Fernando M Nunes
PMID: 32344339   DOI: 10.1016/j.foodchem.2020.126840

Abstract

Functional foods have created an open environment for the development of new solutions to health-related issues. In celiac disease, there is still no therapeutic alternative other than the observance of a gluten-free diet. In this context, we developed a wheat flour enriched in l-theanine aimed to be a potential alternative to the gluten-free diet. Through microbial transglutaminase-catalysed transamidation of gluten proteins using ethylamine as amine nucleophile, substantial amounts of glutamine residues were converted in theanine residues. Furthermore, using T-cell lines generated from intestinal biopsy specimens of celiac disease patients, this treatment showed the potential to strongly reduce the ability of gluten proteins to stimulate a T-cell-mediated immune response. From a rheological point of view, the functionality of gluten was retained. Considering L-theanine's evidence-based health benefits, a novel functional food is presented here and for celiac disease can be a path towards the development of an alternative to the gluten-free diet.


The Organization of Active Site Side Chains of Glycerol-3-phosphate Dehydrogenase Promotes Efficient Enzyme Catalysis and Rescue of Variant Enzymes

Judith R Cristobal, Archie C Reyes, John P Richard
PMID: 32250105   DOI: 10.1021/acs.biochem.0c00175

Abstract

A comparison of the values of
/
for reduction of dihydroxyacetone phosphate (DHAP) by NADH catalyzed by wild type and K120A/R269A variant glycerol-3-phosphate dehydrogenase from human liver (
GPDH) shows that the transition state for enzyme-catalyzed hydride transfer is stabilized by 12.0 kcal/mol by interactions with the cationic K120 and R269 side chains. The transition state for the K120A/R269A variant-catalyzed reduction of DHAP is stabilized by 1.0 and 3.8 kcal/mol for reactions in the presence of 1.0 M EtNH
and guanidinium cation (Gua
), respectively, and by 7.5 kcal/mol for reactions in the presence of a mixture of each cation at 1.0 M, so that the transition state stabilization by the ternary E·EtNH
·Gua
complex is 2.8 kcal/mol greater than the sum of stabilization by the respective binary complexes. This shows that there is cooperativity between the paired activators in transition state stabilization. The effective molarities (EMs) of ∼50 M determined for the K120A and R269A side chains are ≪10
M, the EM for entropically controlled reactions. The unusually efficient rescue of the activity of
GPDH-catalyzed reactions by the HP
/Gua
pair and by the Gua
/EtNH
activator pair is due to stabilizing interactions between the protein and the activator pieces that organize the K120 and R269 side chains at the active site. This "preorganization" of side chains promotes effective catalysis by
GPDH and many other enzymes. The role of the highly conserved network of side chains, which include Q295, R269, N270, N205, T264, K204, D260, and K120, in catalysis is discussed.


In-Silico-Generated Library for Sensitive Detection of 2-Dimethylaminoethylamine Derivatized FAHFA Lipids Using High-Resolution Tandem Mass Spectrometry

Jun Ding, Tobias Kind, Quan-Fei Zhu, Yu Wang, Jing-Wen Yan, Oliver Fiehn, Yu-Qi Feng
PMID: 32202765   DOI: 10.1021/acs.analchem.0c00172

Abstract

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a family of recently discovered lipids with important physiological functions in mammals and plants. However, low detection sensitivity in negative ionization mode mass spectrometry makes low-abundance FAHFA challenging to analyze. A 2-dimethylaminoethylamine (DMED) based chemical derivatization strategy was recently reported to improve the MS sensitivity of FAHFAs by labeling FAHFAs with a positively ionizable tertiary amine group. To facilitate reliable, high-throughput, and automatic annotation of these compounds, a DMED-FAHFA in silico library containing 4290 high-resolution tandem mass spectra covering 264 different FAHFA classes was developed. The construction of the library was based on the heuristic information from MS/MS fragmentation patterns of DMED-FAHFA authentic standards, and then, the patterns were applied to computer-generated DMED-FAHFAs. The developed DMED-FAHFA in silico library was demonstrated to be compatible with library search software NIST MS Search and the LC-MS/MS data processing tool MS-DIAL to guarantee high-throughput and automatic annotations. Applying the in silico library in
samples for profiling FAHFAs by high-resolution LC-MS/MS enabled the annotation of 19 DMED-FAHFAs from 16 families, including 3 novel compounds. Using the in silico library largely decreased the false-positive annotation rate in comparison to low-resolution LC-MS/MS. The developed library, MS/MS spectra, and development templates are freely available for commercial and noncommercial use at https://zenodo.org/record/3606905.


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